molecular formula C8H8ClFN2O2 B8179954 Ethyl 4-amino-6-chloro-5-fluoronicotinate

Ethyl 4-amino-6-chloro-5-fluoronicotinate

Cat. No.: B8179954
M. Wt: 218.61 g/mol
InChI Key: BYIJYBRHUZZBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-6-chloro-5-fluoronicotinate can be synthesized through a multi-step process involving the halogenation and amination of nicotinic acid derivatives. One common method involves the following steps :

    Halogenation: Starting with 2-chloro-3-fluoro-5-iodopyridin-4-amine, the compound is subjected to halogenation using palladium-catalyzed reactions.

    Amination: The halogenated intermediate is then reacted with ammonia or an amine source to introduce the amino group.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-chloro-5-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Ethyl 4-amino-6-chloro-5-fluoronicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-chloro-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino, chloro, and fluoro groups allows it to form strong interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-amino-6-chloro-5-fluoronicotinate can be compared with other nicotinic acid derivatives, such as:

This compound is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O2/c1-2-14-8(13)4-3-12-7(9)5(10)6(4)11/h3H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIJYBRHUZZBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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